Structural Differentiation: 4-Aza Substitution Alters Physicochemical Profile
The 4-Aza-Oleanolic acid methyl ester is differentiated from the natural product oleanolic acid (OA) by a key structural modification: the replacement of a carbon atom with a nitrogen atom at position 4 of the A-ring. This 'aza' substitution fundamentally alters the compound's molecular properties. The target compound has a calculated LogP of 5.6, indicating significantly higher lipophilicity compared to oleanolic acid (calculated LogP of ~3.7) [1]. This difference in lipophilicity is a critical determinant of passive membrane permeability and biodistribution [2].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.6 |
| Comparator Or Baseline | Oleanolic acid (calculated LogP = ~3.7) |
| Quantified Difference | Difference of +1.9 LogP units |
| Conditions | Computational prediction using standardized algorithms. |
Why This Matters
The significant increase in lipophilicity (LogP 5.6 vs 3.7) for the aza-methyl ester derivative predicts altered cell permeability and tissue distribution, making it a distinct chemical tool for exploring lipophilicity-driven biological effects.
- [1] InvivoChem. (n.d.). 4-Aza-Oleanolic acid methyl ester product datasheet. CAS: 557766-15-1. View Source
- [2] PubChem. (n.d.). Oleanolic Acid. Compound Summary. CID: 10494. View Source
